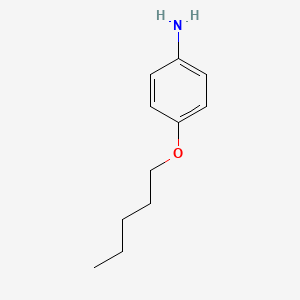

4-Pentyloxyaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pentoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8H,2-4,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLNSNIHXKQIIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8068204 | |

| Record name | Benzenamine, 4-(pentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39905-50-5 | |

| Record name | 4-(Pentyloxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39905-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentyloxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039905505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(pentyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-(pentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-pentyloxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Pentyloxyaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4NA6M6YQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 4-Pentyloxyaniline (CAS No. 39905-50-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentyloxyaniline, with the CAS registry number 39905-50-5, is an organic compound that serves as a versatile intermediate in various fields of chemical synthesis.[1][2][3] Its molecular structure, featuring a pentyloxy group and an aniline moiety, imparts properties that make it a valuable building block in materials science, particularly in the synthesis of liquid crystals, and as a precursor in medicinal chemistry.[4] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, and key applications, with a focus on its role in the development of advanced materials and its potential in the synthesis of pharmacologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 39905-50-5 | [1][2] |

| Molecular Formula | C₁₁H₁₇NO | [1] |

| Molecular Weight | 179.26 g/mol | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | 311.8 °C (rough estimate) | [2][5] |

| Density | 0.97 g/mL at 25 °C | [2][6] |

| Refractive Index (n20/D) | 1.532 | [2][6] |

| IUPAC Name | 4-(pentyloxy)aniline | [1] |

| Synonyms | p-Pentyloxyaniline, Benzenamine, 4-(pentyloxy)- | [1] |

Synthesis of this compound

The most common and established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the etherification of a phenol, in this case, p-aminophenol or its more stable N-acetylated precursor, with a pentyl halide.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of this compound starting from p-aminophenol and 1-bromopentane.

Materials:

-

p-Aminophenol

-

1-Bromopentane (n-pentyl bromide)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Ethanol (or another suitable solvent)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for reflux, extraction, and filtration

-

Rotary evaporator

Procedure:

-

Deprotonation of p-Aminophenol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-aminophenol in ethanol.

-

Add a stoichiometric equivalent of a strong base, such as potassium hydroxide or sodium hydroxide, to the solution.

-

Stir the mixture at room temperature to facilitate the formation of the potassium or sodium phenoxide salt.

-

-

Alkylation Reaction:

-

To the solution containing the phenoxide, add 1-bromopentane dropwise.

-

Heat the reaction mixture to reflux and maintain the reflux for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

-

Work-up and Extraction:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent using a rotary evaporator.

-

Add water to the residue and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and wash them successively with water, a dilute solution of hydrochloric acid (to remove any unreacted amine), and a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography.

-

Caption: Workflow for the Williamson ether synthesis of this compound.

Applications in Materials Science: Liquid Crystal Synthesis

A primary application of this compound is in the synthesis of Schiff base liquid crystals.[4] These materials exhibit properties intermediate between those of conventional liquids and solid crystals and are crucial components in display technologies.

Experimental Protocol: Synthesis of a Schiff Base Liquid Crystal

This protocol describes the general procedure for the condensation reaction between this compound and an appropriate aldehyde to form a Schiff base with liquid crystalline properties.

Materials:

-

This compound

-

4-Alkoxybenzaldehyde (e.g., 4-methoxybenzaldehyde)

-

Absolute ethanol

-

Glacial acetic acid (catalytic amount)

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve equimolar amounts of this compound and the selected 4-alkoxybenzaldehyde in absolute ethanol.

-

Add a few drops of glacial acetic acid as a catalyst.

-

-

Condensation Reaction:

-

Heat the reaction mixture to reflux for 2-4 hours. The formation of the Schiff base can be observed by a change in the color or the precipitation of the product.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature, and then in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

-

The crude Schiff base can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to obtain the final liquid crystalline product.

-

Caption: Synthesis of a Schiff base liquid crystal from this compound.

Role in Drug Development

This compound serves as a valuable scaffold in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. While specific drugs derived directly from this compound are not prominent in the literature, its structural motif is found in various classes of compounds investigated for their biological activity.

One notable example is its use as a precursor for the synthesis of 8-aminoquinoline derivatives .[4] The 8-aminoquinoline core is a well-known pharmacophore present in several antimalarial drugs, such as primaquine and tafenoquine.[7] The general synthetic strategy involves the modification of the aniline nitrogen of a substituted aniline, like this compound, and subsequent cyclization reactions to form the quinoline ring system. The alkoxy group can be varied to modulate the lipophilicity and pharmacokinetic properties of the final compounds.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a significant chemical intermediate with the CAS number 39905-50-5. Its synthesis is readily achieved through the robust Williamson ether synthesis. The primary and well-documented application of this compound lies in the field of materials science, specifically as a key component in the synthesis of Schiff base liquid crystals. Furthermore, its structural features make it a useful starting material for the synthesis of heterocyclic compounds, such as quinoline derivatives, which are of interest in drug discovery. This guide provides researchers and professionals with the core technical information required for the synthesis, handling, and application of this compound in their research and development endeavors.

References

- 1. Synthesis and biological evaluation of 4-alkoxy-6,9-dichloro[1,2,4]triazolo[4,3-a]quinoxalines as inhibitors of TNF-α and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. cactus.utahtech.edu [cactus.utahtech.edu]

- 5. Synthesis of certain 8-(5-alkylamino-1-methylpentylamino)-derivatives of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Khan Academy [khanacademy.org]

- 7. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

4-Pentyloxyaniline molecular weight

An In-depth Technical Guide to 4-Pentyloxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 179.26 g/mol | [1] |

| 179.2588 g/mol | [2] | |

| Molecular Formula | C₁₁H₁₇NO | [1][2] |

| Monoisotopic Mass | 179.13101 Da | [3] |

| CAS Number | 39905-50-5 | [2] |

| Density | 0.97 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.532 | [1] |

| Boiling Point | 455-456 K at 0.026 atm | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. The synthesis is based on the Williamson ether synthesis followed by the reduction of a nitro group, a common and effective method for preparing alkoxy anilines.

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from 4-nitrophenol. The first step is a Williamson ether synthesis to form 4-pentyloxynitrobenzene, followed by the reduction of the nitro group to the corresponding aniline.

Step 1: Synthesis of 4-Pentyloxynitrobenzene via Williamson Ether Synthesis

-

Materials:

-

4-Nitrophenol

-

1-Bromopentane (Pentyl bromide)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol in DMF.

-

Add potassium carbonate to the solution. The amount should be in molar excess (typically 1.5 to 2 equivalents) to the 4-nitrophenol.

-

Add 1-bromopentane (typically 1.1 to 1.5 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to 80-90 °C and maintain this temperature for several hours (4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with water.

-

The crude 4-pentyloxynitrobenzene can be purified by recrystallization from a suitable solvent such as ethanol.

-

Step 2: Reduction of 4-Pentyloxynitrobenzene to this compound

-

Materials:

-

4-Pentyloxynitrobenzene

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) or Iron (Fe) powder

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution

-

Ethyl acetate

-

-

Procedure using Tin(II) Chloride:

-

Dissolve 4-pentyloxynitrobenzene in ethanol in a round-bottom flask.

-

Add an excess of Tin(II) chloride dihydrate to the solution.

-

Slowly add concentrated hydrochloric acid while stirring. The reaction is exothermic and may require cooling in an ice bath.

-

After the addition is complete, heat the mixture to reflux for 1-2 hours, or until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution until the solution is basic (pH > 10). This will precipitate tin salts.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield this compound.

-

The crude product can be further purified by column chromatography or distillation under reduced pressure.

-

Characterization of this compound

The synthesized this compound can be characterized using various spectroscopic methods to confirm its identity and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum is a key technique for structural elucidation. The expected signals for this compound would include triplets for the terminal methyl group of the pentyl chain, multiplets for the methylene groups, a triplet for the methylene group attached to the oxygen, and signals in the aromatic region for the benzene ring protons. The amine protons will appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups, C-O stretching of the ether linkage (around 1240 cm⁻¹), and C=C stretching of the aromatic ring.[4][5]

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound. The electron ionization mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 179.26).[6][7]

Workflow and Pathway Diagrams

The following diagrams illustrate the synthesis workflow for this compound and its subsequent application in the formation of a Schiff base liquid crystal.

Caption: Synthesis workflow for this compound.

Caption: Formation of a Schiff base liquid crystal.

References

An In-depth Technical Guide to the Chemical Properties of 4-Pentyloxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentyloxyaniline, also known as p-pentyloxyaniline, is an organic chemical compound belonging to the aniline and ether functional group classes. Its chemical structure consists of a pentyl ether group substituted at the para-position of an aniline ring. This molecule serves as a versatile intermediate in the synthesis of various organic materials, particularly in the field of liquid crystals. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visual representations of key workflows.

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory and research applications.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| Appearance | Light yellow to brown liquid |

| Density | 0.97 g/mL at 25 °C[1] |

| Boiling Point | ~311.8 °C (rough estimate) at 760 mmHg |

| 182-183 °C at 20 mmHg[2][3] | |

| Refractive Index (n²⁰/D) | 1.532[1] |

Table 2: Spectroscopic Data

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3250 | N-H stretch (primary amine) |

| 3100-3000 | C-H stretch (aromatic) |

| 3000-2850 | C-H stretch (aliphatic) |

| 1600-1585 & 1500-1400 | C-C stretch (in-ring aromatic)[4] |

| 1335-1250 | C-N stretch (aromatic amine) |

| 1320-1000 | C-O stretch (ether) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 179 | Molecular ion (M⁺) |

| 109 | [M - C₅H₁₀]⁺ (Loss of pentene via McLafferty rearrangement) |

| 93 | [C₆H₅NH₂]⁺ (Aniline fragment) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~6.7 | d | 2H | Ar-H (ortho to -O) | ~8-9 |

| ~6.6 | d | 2H | Ar-H (ortho to -NH₂) | ~8-9 |

| ~3.8 | t | 2H | -O-CH₂- | ~6-7 |

| ~3.5 | br s | 2H | -NH₂ | - |

| ~1.7 | p | 2H | -O-CH₂-CH₂- | ~7 |

| ~1.4 | m | 2H | -CH₂-CH₂-CH₃ | ~7 |

| ~0.9 | t | 3H | -CH₃ | ~7 |

¹³C NMR

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | Ar-C-O |

| ~141 | Ar-C-N |

| ~116 | Ar-CH (ortho to -O) |

| ~115 | Ar-CH (ortho to -NH₂) |

| ~69 | -O-CH₂- |

| ~29 | -O-CH₂-CH₂- |

| ~28 | -CH₂-CH₂-CH₃ |

| ~22 | -CH₂-CH₃ |

| ~14 | -CH₃ |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing ethers from an alkoxide and an alkyl halide.[5][6]

Reaction Scheme:

Synthesis of this compound Workflow

Materials:

-

4-Aminophenol

-

1-Bromopentane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel, hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 4-aminophenol in anhydrous acetone.

-

Addition of Base: Add 1.5 equivalents of anhydrous potassium carbonate to the solution. Stir the mixture vigorously at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.

-

Addition of Alkyl Halide: Add 1.05 equivalents of 1-bromopentane dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.

Characterization of this compound

A standard workflow for the characterization of a synthesized organic compound like this compound is depicted below.

Characterization Workflow for this compound

Methodologies:

-

Infrared (IR) Spectroscopy: An IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. A small drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The spectrum is recorded over a range of approximately 4000-400 cm⁻¹. Data is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Mass Spectrometry (MS): Mass spectral data is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis. The sample is ionized, typically by electron impact (EI), and the resulting fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a reference standard such as tetramethylsilane (TMS). For ¹H NMR, chemical shifts, integration, and coupling patterns provide detailed information about the electronic environment and connectivity of the hydrogen atoms. For ¹³C NMR, the chemical shifts of the carbon atoms provide information about the carbon skeleton of the molecule.

Safety and Handling

This compound is harmful if swallowed, inhaled, or in contact with skin, and it can cause irritation to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, synthesis, and characterization of this compound. The tabulated data offers a quick reference for its physical and spectroscopic characteristics. The detailed experimental protocols and workflow diagrams serve as practical guides for researchers in the fields of organic synthesis, materials science, and drug development. Adherence to proper safety protocols is essential when working with this compound.

References

In-Depth Technical Guide: NMR Spectral Data of 4-Pentyloxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for the organic compound 4-pentyloxyaniline. The information presented herein is crucial for the structural elucidation, identification, and purity assessment of this compound, which serves as a valuable intermediate in various chemical syntheses, including the development of novel pharmaceutical agents. This document details the experimental protocols for acquiring NMR data and presents the quantitative spectral information in a clear, tabular format. A structural diagram with NMR assignments is also provided for enhanced clarity.

Introduction to this compound

This compound is an aromatic amine characterized by a pentyloxy substituent on the benzene ring. Its chemical structure plays a significant role in its reactivity and potential applications. NMR spectroscopy is an indispensable analytical technique for confirming the molecular structure of this compound by providing detailed information about the chemical environment of each proton and carbon atom.

NMR Spectral Data

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound. The data is compiled from reputable sources and is presented with assignments for each signal.

¹H NMR Spectral Data

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-6 | 6.75 | d | 8.8 | 2H |

| H-3, H-5 | 6.63 | d | 8.8 | 2H |

| -OCH₂- | 3.86 | t | 6.5 | 2H |

| -NH₂ | 3.45 | s | - | 2H |

| -CH₂- (C2') | 1.73 | p | 6.8 | 2H |

| -CH₂- (C3') | 1.41 | m | - | 2H |

| -CH₂- (C4') | 1.36 | m | - | 2H |

| -CH₃ | 0.92 | t | 7.1 | 3H |

d = doublet, t = triplet, p = pentet, m = multiplet, s = singlet

¹³C NMR Spectral Data

| Signal Assignment | Chemical Shift (δ, ppm) |

| C-4 | 152.7 |

| C-1 | 142.9 |

| C-3, C-5 | 115.9 |

| C-2, C-6 | 115.0 |

| -OCH₂- | 68.7 |

| -CH₂- (C2') | 29.1 |

| -CH₂- (C3') | 28.3 |

| -CH₂- (C4') | 22.5 |

| -CH₃ | 14.1 |

Experimental Protocols for NMR Spectroscopy

The following provides a generalized experimental protocol for the acquisition of high-quality NMR spectra of this compound.

3.1. Sample Preparation

-

Sample Quantity: Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Use a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to dissolve the sample. The choice of solvent can slightly affect the chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: To ensure a homogeneous solution and prevent signal broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

3.2. Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 8 to 16 scans are usually adequate for a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a satisfactory signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

-

Structural Diagram and NMR Assignments

The following diagram illustrates the chemical structure of this compound with the corresponding ¹H and ¹³C NMR signal assignments.

Caption: Chemical structure of this compound with ¹H and ¹³C NMR assignments.

An In-depth Technical Guide to the FTIR Analysis of 4-Pentyloxyaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 4-pentyloxyaniline. It includes a detailed breakdown of the vibrational frequencies, a standard experimental protocol for spectral acquisition, and a visual representation of the analytical workflow. This document is intended to serve as a technical resource for professionals in research and development who are utilizing FTIR spectroscopy for the characterization of aromatic compounds.

Introduction to this compound and FTIR Spectroscopy

This compound is an organic chemical compound with the molecular formula C₁₁H₁₇NO.[1][2] It belongs to the class of aromatic amines and ethers. The structure consists of an aniline core substituted with a pentyloxy group at the para position. This structure gives rise to a characteristic infrared spectrum that can be used for its identification and characterization.

FTIR spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule.[3][4] It works by measuring the absorption of infrared radiation by the sample at different wavelengths. The resulting spectrum is a unique molecular "fingerprint" that can be used for qualitative and quantitative analysis.

Quantitative Data Summary: FTIR Spectral Peaks of this compound

The FTIR spectrum of this compound exhibits a series of absorption bands corresponding to the various vibrational modes of its functional groups. The data presented in the table below has been compiled from the gas-phase IR spectrum available in the NIST Chemistry WebBook and is supplemented with established correlations for characteristic group frequencies.[5]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3420, ~3340 | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) | Medium |

| ~3040 | Aromatic C-H Stretching | Benzene Ring | Medium |

| ~2955, ~2870 | Aliphatic C-H Asymmetric & Symmetric Stretching | Pentyloxy Group (-CH₃, -CH₂) | Strong |

| ~1620 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | Strong |

| ~1510 | Aromatic C=C Stretching | Benzene Ring | Strong |

| ~1240 | Aryl-O Asymmetric Stretching | Aryl Ether (Ar-O-C) | Strong |

| ~1040 | Alkyl-O Symmetric Stretching | Alkyl Ether (C-O-C) | Medium |

| ~825 | para-Disubstituted C-H Out-of-Plane Bending | Benzene Ring | Strong |

Note: The peak positions are approximate and can vary slightly depending on the sample phase (gas, liquid, or solid) and the specific experimental conditions.

Detailed Experimental Protocol: FTIR Analysis

The following is a generalized protocol for obtaining an FTIR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

Objective: To obtain a high-quality infrared spectrum of this compound for qualitative analysis.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)

-

Sample of this compound (liquid)

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

-

Install the ATR accessory in the spectrometer's sample compartment.

-

Allow the instrument to purge with dry air or nitrogen to minimize atmospheric interference (water vapor and CO₂).

-

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will measure the absorbance of the atmosphere and the ATR crystal, which will be subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added for a good signal-to-noise ratio.

-

-

Sample Application:

-

Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum using the same parameters as the background scan (e.g., number of scans, resolution). The software will automatically subtract the background spectrum to produce the final infrared spectrum of the sample.

-

-

Data Processing and Analysis:

-

Process the resulting spectrum as needed (e.g., baseline correction, smoothing).

-

Identify the wavenumbers of the major absorption peaks.

-

Assign these peaks to the corresponding molecular vibrations and functional groups using correlation tables and spectral databases.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe to remove all traces of the sample.

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the FTIR analysis process described in the experimental protocol.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. PubChemLite - this compound (C11H17NO) [pubchemlite.lcsb.uni.lu]

- 3. Vibrational Spectroscopy for Identification of Metabolites in Biologic Samples | MDPI [mdpi.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. This compound [webbook.nist.gov]

Unraveling the Fragmentation Jigsaw: A Technical Guide to the Mass Spectrometry of 4-Pentyloxyaniline

For Immediate Release

This whitepaper provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 4-pentyloxyaniline. Tailored for researchers, scientists, and professionals in drug development, this guide offers a detailed examination of the compound's behavior under electron ionization, presenting quantitative data, experimental protocols, and a visual representation of the fragmentation pathways.

Executive Summary

Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic molecules. Understanding the fragmentation patterns is paramount for the unambiguous identification of compounds. This document focuses on this compound, a molecule of interest in various chemical and pharmaceutical research areas. By dissecting its electron ionization (EI) mass spectrum, we can identify characteristic fragment ions and deduce the underlying fragmentation mechanisms. This guide serves as a comprehensive resource, summarizing the key mass spectrometric data and providing a foundational understanding of the fragmentation logic.

Mass Spectrometry Data of this compound

The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions that provide structural clues. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below. This data is critical for substance identification and for postulating fragmentation pathways.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 193 | 45 | [M]•+ (Molecular Ion) |

| 123 | 100 | [M - C5H10]•+ |

| 108 | 20 | [C6H4NH2O]+ |

| 95 | 15 | [C6H5NH2]•+ |

| 80 | 10 | [C5H4O]•+ |

| 77 | 8 | [C6H5]+ |

| 67 | 12 | [C5H7]+ |

| 55 | 18 | [C4H7]+ |

Experimental Protocols

The data presented in this guide is based on standard electron ionization mass spectrometry procedures. While specific instrument parameters may vary, the following protocol outlines a representative methodology for the analysis of this compound.

1. Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 1 µg/mL.

2. Inlet System: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification prior to ionization.

- GC Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

- Injector Temperature: 250°C

- Oven Program: An initial temperature of 100°C is held for 1 minute, followed by a ramp to 280°C at a rate of 15°C/min.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Ionization: Electron ionization (EI) is employed to generate the molecular ion and induce fragmentation.

- Ion Source: Electron Ionization (EI)

- Electron Energy: 70 eV

- Source Temperature: 230°C

4. Mass Analysis: A quadrupole mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.

- Mass Range: m/z 40-400

- Scan Speed: 1000 amu/s

5. Detection: An electron multiplier detector is used to detect the ions. The resulting signal is processed by the data system to generate the mass spectrum.

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion ([M]•+ at m/z 193). The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. The proposed fragmentation pathway is illustrated in the diagram below.

Caption: Proposed fragmentation pathway of this compound.

The primary fragmentation involves a McLafferty-type rearrangement, leading to the loss of a neutral pentene molecule (C5H10) and the formation of the base peak at m/z 123.[1][2] This ion corresponds to the radical cation of 4-aminophenol. Another significant fragmentation route is the cleavage of the C-O bond, resulting in the loss of a pentyl radical (•C5H11) to form the ion at m/z 108.[3] Subsequent fragmentations of the m/z 123 ion include the loss of carbon monoxide (CO) to yield the aniline radical cation at m/z 95, and the loss of ammonia (NH3) to produce the ion at m/z 80. Further fragmentation of the aniline radical cation can lead to the formation of the phenyl cation at m/z 77. The peaks at m/z 67 and 55 are likely due to fragmentation of the pentyl side chain.

References

An In-Depth Technical Guide to the Safe Handling of 4-Pentyloxyaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Pentyloxyaniline, a chemical compound utilized in various research and development applications. Due to its potential hazards, a thorough understanding of its properties and associated safety protocols is crucial for all personnel handling this substance. This document outlines the known hazards, proper handling and storage procedures, emergency response, and disposal methods.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This information is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO | [1][2] |

| Molecular Weight | 179.26 g/mol | [1][2] |

| Appearance | Light yellow to brown liquid | [3][4] |

| Density | 0.97 g/mL at 25 °C | [3][5] |

| Boiling Point | 311.8 °C (rough estimate) | [3][5] |

| Flash Point | >230 °F (>110 °C) | [3][5] |

| Refractive Index | n20/D 1.532 | [3] |

| Storage Temperature | 2-8°C, protect from light | [3][6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

The GHS pictograms are based on the hazard statements. The exclamation mark pictogram indicates that the substance may cause less serious health effects.[7][8][9]

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure risk.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense. The following workflow should be followed to determine the necessary level of protection.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 39905-50-5 [chemicalbook.com]

- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 5. This compound CAS#: 39905-50-5 [m.chemicalbook.com]

- 6. abmole.com [abmole.com]

- 7. GHS hazard pictograms - Wikipedia [en.wikipedia.org]

- 8. vumc.org [vumc.org]

- 9. hse.gov.uk [hse.gov.uk]

Solubility of 4-Pentyloxyaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-Pentyloxyaniline, a key intermediate in various chemical syntheses. A comprehensive search of publicly available scientific literature and chemical databases was conducted to collate quantitative solubility data for this compound in common organic solvents. Despite extensive efforts, specific quantitative solubility data for this compound was not found. However, based on the general solubility characteristics of aniline and its derivatives, a qualitative assessment of its expected solubility is provided. This guide also furnishes a detailed, standardized experimental protocol for the determination of solubility, which can be employed by researchers to generate empirical data. Furthermore, a logical workflow for this experimental process is presented in a visual diagram. This document is intended to be a foundational resource for professionals working with this compound.

Introduction

This compound, an aromatic amine, is a compound of interest in the synthesis of pharmaceuticals and other specialty chemicals. Its solubility in various organic solvents is a critical parameter for process development, purification, and formulation. An understanding of its solubility behavior is essential for designing efficient reaction and crystallization processes. While aniline, the parent compound, is known to be soluble in many organic solvents, the influence of the pentyloxy substituent on the solubility of the molecule is not quantitatively documented in readily accessible literature.[1]

Quantitative Solubility Data

A thorough search of scientific databases and literature did not yield specific quantitative data on the solubility of this compound in common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) | Mole Fraction |

| Methanol | Data not available | Data not available | Data not available | |

| Ethanol | Data not available | Data not available | Data not available | |

| Acetone | Data not available | Data not available | Data not available | |

| Ethyl Acetate | Data not available | Data not available | Data not available | |

| Toluene | Data not available | Data not available | Data not available | |

| Dichloromethane | Data not available | Data not available | Data not available | |

| Add other solvents as needed |

Predicted Solubility Profile

Based on its chemical structure, this compound is expected to exhibit good solubility in a range of common organic solvents. The aniline moiety provides polarity and the capacity for hydrogen bonding, which would suggest solubility in polar protic and aprotic solvents. The pentyl chain introduces significant nonpolar character, which should enhance its solubility in less polar solvents. Aniline itself is soluble in ethanol, ether, and benzene.[1] It is therefore reasonable to predict that this compound will be soluble in alcohols (e.g., methanol, ethanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and aromatic hydrocarbons (e.g., toluene).

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the widely accepted isothermal shake-flask method.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

-

Analytical instrumentation for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry collection vessel. This step is critical to remove any undissolved microcrystals.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Carefully evaporate the solvent from the collection vessel under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute) until a constant weight is achieved.

-

The final weight of the vessel minus its initial tare weight gives the mass of the dissolved this compound.

-

-

Instrumental Analysis (e.g., HPLC, UV-Vis):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by measuring the analytical response (e.g., absorbance, peak area) of the standard solutions.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.

-

Measure the analytical response of the diluted sample and determine its concentration from the calibration curve.

-

-

4.3. Calculation of Solubility

-

Solubility ( g/100 mL):

-

Gravimetric: (Mass of residue (g) / Volume of aliquot withdrawn (mL)) * 100

-

Instrumental: (Concentration from calibration curve (g/mL) * Dilution factor) * 100

-

-

Molarity (mol/L):

-

(Solubility (g/L)) / (Molar mass of this compound (179.26 g/mol ))

-

-

Mole Fraction:

-

Calculate the moles of solute and solvent in the aliquot and express the solubility as the ratio of moles of solute to the total moles of solute and solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

The Advent and Evolution of 4-Alkoxyanilines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The class of organic compounds known as 4-alkoxyanilines, characterized by an alkoxy group situated para to an amino group on a benzene ring, has played a pivotal role in the advancement of chemical and pharmaceutical sciences. From their origins in the burgeoning field of synthetic dyes in the 19th century to their contemporary applications in medicinal chemistry and materials science, these compounds offer a versatile scaffold for molecular design and discovery. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of 4-alkoxyanilines, with a focus on key derivatives that have had a significant impact.

Historical Perspective: From Aniline Dyes to Medicinal Breakthroughs

The story of 4-alkoxyanilines is intrinsically linked to the discovery of aniline (C₆H₅NH₂) itself. First isolated by Otto Unverdorben in 1826 through the destructive distillation of indigo, aniline's true potential was unlocked in 1856 when William Henry Perkin, a student of August Wilhelm von Hofmann, serendipitously synthesized the first synthetic dye, mauveine, from aniline. This discovery catalyzed the synthetic dye industry and spurred intense investigation into aniline derivatives.

While a singular "discovery" of the 4-alkoxyaniline class is not attributed to one individual, the late 19th century saw the emergence of key members of this family as chemists explored the derivatization of aniline and other aromatic compounds. The synthesis of compounds like p-anisidine (4-methoxyaniline) and p-phenetidine (4-ethoxyaniline) became feasible through the development of new synthetic methodologies.

One of the most significant early applications of a 4-alkoxyaniline derivative in medicine was the introduction of phenacetin (N-(4-ethoxyphenyl)acetamide) in 1887 by the German company Bayer. First synthesized by Harmon Northrop Morse in 1878, phenacetin was a prominent analgesic and antipyretic for many decades.[1] Its development marked a key milestone in the history of medicinal chemistry, demonstrating the therapeutic potential of synthetically modified aniline derivatives.

Key 4-Alkoxyaniline Derivatives: A Quantitative Overview

The physicochemical properties of 4-alkoxyanilines are crucial for their application, influencing their solubility, reactivity, and biological activity. The following tables summarize key quantitative data for three prominent members of this class.

Table 1: Physicochemical Properties of Selected 4-Alkoxyanilines

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility | logP |

| p-Anisidine | 4-Methoxyaniline | 104-94-9 | C₇H₉NO | 123.15 | 56-59 | 243 | Sparingly soluble | 0.95 |

| p-Phenetidine | 4-Ethoxyaniline | 156-43-4 | C₈H₁₁NO | 137.18 | 3 | 254 | 20 g/L (20 °C) | 1.24 |

| Phenacetin | N-(4-ethoxyphenyl)acetamide | 62-44-2 | C₁₀H₁₃NO₂ | 179.22 | 133-136 | - | 0.076 g/100 mL | 1.58 |

Sources:[2][3][4][5][6][7][8][9][10][11][12]

Synthetic Methodologies: Experimental Protocols

The synthesis of 4-alkoxyanilines and their derivatives relies on fundamental organic reactions. The following are detailed protocols for key synthetic transformations.

Protocol 1: Synthesis of p-Anisidine by Reduction of p-Nitroanisole

This method involves the reduction of the nitro group of p-nitroanisole to an amine.

Materials:

-

p-Nitroanisole

-

Raney-Nickel or Platinum on Carbon (Pt/C) catalyst

-

Methanol or Ethanol as solvent

-

Hydrogen gas source

-

Filter apparatus

-

Rotary evaporator

Procedure:

-

In a hydrogenation vessel, dissolve p-nitroanisole in a suitable solvent such as methanol.

-

Add a catalytic amount of Raney-Nickel or 10% Pt/C.

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1.0-1.2 MPa).

-

Heat the reaction mixture to 100-130°C and stir vigorously for 6-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield crude p-anisidine.

-

The crude product can be further purified by distillation or recrystallization.

Protocol 2: Synthesis of Phenacetin via Williamson Ether Synthesis

This protocol describes the ethylation of paracetamol (acetaminophen) to form phenacetin.

Materials:

-

Paracetamol (acetaminophen)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Ethyl iodide (iodoethane)

-

2-Butanone (methyl ethyl ketone) as solvent

-

Reflux apparatus

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol/water)

Procedure:

-

To a round-bottom flask, add paracetamol, anhydrous potassium carbonate, and 2-butanone.

-

Add ethyl iodide to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for approximately 1 hour.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Add water to dissolve the inorganic salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain crude phenacetin.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain pure phenacetin.

Protocol 3: Synthesis of an Azo Dye from p-Anisidine

This protocol outlines the diazotization of p-anisidine and subsequent coupling with a coupling agent to form an azo dye.

Materials:

-

p-Anisidine

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Coupling agent (e.g., 2-naphthol, phenol)

-

Sodium hydroxide (NaOH)

-

Ice bath

-

Filtration apparatus

Procedure: Part A: Diazotization of p-Anisidine

-

Dissolve p-anisidine in dilute hydrochloric acid in a beaker and cool the solution to 0-5°C in an ice bath.

-

In a separate beaker, prepare a solution of sodium nitrite in water and cool it in the ice bath.

-

Slowly add the cold sodium nitrite solution to the p-anisidine hydrochloride solution while maintaining the temperature between 0-5°C and stirring continuously. The formation of the diazonium salt is indicated by a change in the solution.

Part B: Azo Coupling

-

In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling agent with vigorous stirring.

-

A brightly colored azo dye should precipitate immediately.

-

Continue stirring the mixture in the ice bath for 15-30 minutes to ensure complete reaction.

-

Collect the precipitated dye by vacuum filtration and wash it with cold water.

-

Dry the azo dye.

Applications in Drug Development and Biological Activity

4-Alkoxyanilines serve as crucial intermediates in the synthesis of various pharmaceuticals. Their structural motif is present in a range of biologically active molecules.

Anti-inflammatory Activity and Signaling Pathways

Recent research has highlighted the anti-inflammatory potential of compounds derived from 4-alkoxyaniline scaffolds. For instance, a series of 4-alkoxy benzoxazolone derivatives have been synthesized and evaluated for their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4]

The mechanism of action for some of these compounds has been linked to the inhibition of key inflammatory signaling pathways. Specifically, they have been shown to suppress the p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways.[4] The inhibition of these kinases leads to the downstream suppression of the transcription factor NF-κB, which is a master regulator of inflammatory gene expression. Consequently, the expression of inducible nitric oxide synthase (iNOS), an enzyme responsible for producing large amounts of the inflammatory mediator nitric oxide, is reduced.[4]

Caption: Inhibition of the p38/ERK-NF-κB/iNOS signaling pathway by 4-alkoxy benzoxazolone derivatives.

This diagram illustrates how inflammatory stimuli like lipopolysaccharide (LPS) activate the p38 MAPK and ERK signaling pathways. This activation leads to the stimulation of the transcription factor NF-κB, which in turn upregulates the expression of iNOS, a key enzyme in the inflammatory response. 4-Alkoxy benzoxazolone derivatives exert their anti-inflammatory effects by inhibiting the p38 and ERK pathways, thereby disrupting this cascade.[1][14][15][16][17][18][19][21][22][23][24][25][26][27][28][29][30][31]

Conclusion

The journey of 4-alkoxyanilines from their 19th-century origins to their present-day applications is a testament to their enduring importance in chemical science. Initially explored as intermediates for the burgeoning dye industry, their unique structural features were later harnessed for the development of life-changing pharmaceuticals. The continuous exploration of their synthesis, properties, and biological activities promises to unveil new applications in drug discovery and materials science, ensuring that the legacy of 4-alkoxyanilines will continue to evolve for years to come.

References

- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 2. Phenacetin | 62-44-2 [chemicalbook.com]

- 3. Phenacetin | C10H13NO2 | CID 4754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. p-Anisidine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. 3.imimg.com [3.imimg.com]

- 6. Page loading... [guidechem.com]

- 7. 62-44-2 CAS MSDS (Phenacetin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. p-Anisidine - Wikipedia [en.wikipedia.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Phenetidine | 156-43-4 [chemicalbook.com]

- 11. p-Phenetidine - Wikipedia [en.wikipedia.org]

- 12. What is p-anisidine?_Chemicalbook [chemicalbook.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NF-kB pathway overview | Abcam [abcam.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. chembk.com [chembk.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 24. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 25. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 26. researchgate.net [researchgate.net]

- 27. assaygenie.com [assaygenie.com]

- 28. cusabio.com [cusabio.com]

- 29. creative-diagnostics.com [creative-diagnostics.com]

- 30. Regulation of Inducible Nitric Oxide Synthase (iNOS) and its Potential Role in Insulin Resistance, Diabetes and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Signals for the induction of nitric oxide synthase in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for 4-Pentyloxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pentyloxyaniline is a versatile organic compound with significant potential in materials science and medicinal chemistry. This technical guide provides an in-depth overview of its core properties, synthesis, and key research applications. It details experimental protocols for its synthesis and the preparation of its derivatives, presents quantitative data in structured tables, and explores potential avenues for future research. Particular focus is given to its role as a precursor for liquid crystals and as a scaffold for the development of novel therapeutic agents.

Chemical and Physical Properties

This compound, also known as p-pentyloxyaniline, is an aromatic amine featuring a pentyloxy substituent on the benzene ring. Its chemical structure lends itself to a variety of chemical modifications, making it a valuable intermediate in organic synthesis.

| Property | Value | Reference |

| CAS Number | 39905-50-5 | [1] |

| Molecular Formula | C₁₁H₁₇NO | [1] |

| Molar Mass | 179.26 g/mol | [1] |

| Appearance | Light yellow to brown liquid | N/A |

| Density | 0.97 g/mL at 25 °C | N/A |

| Boiling Point | 311.8 °C (estimated) | N/A |

| Refractive Index (n²⁰/D) | 1.532 | N/A |

Synthesis of this compound

The most common method for synthesizing this compound is through a Williamson ether synthesis, starting from the readily available p-aminophenol. To prevent the competing N-alkylation of the amino group, it is often protected as an acetamide prior to the etherification reaction.

Experimental Protocol: Synthesis via N-acetylation and Williamson Ether Synthesis

Step 1: N-Acetylation of 4-Aminophenol

-

In a round-bottom flask, dissolve 10.9 g (0.1 mol) of 4-aminophenol in 100 mL of 10% aqueous sodium hydroxide.

-

Cool the solution in an ice bath and add 11.5 mL (0.12 mol) of acetic anhydride dropwise with vigorous stirring.

-

Continue stirring for 30 minutes in the ice bath, during which N-(4-hydroxyphenyl)acetamide (paracetamol) will precipitate.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry in a desiccator. The expected yield is typically high.

Step 2: Williamson Ether Synthesis

-

In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 15.1 g (0.1 mol) of N-(4-hydroxyphenyl)acetamide in 150 mL of ethanol.

-

Add a stoichiometric equivalent of a strong base, such as sodium ethoxide (prepared by carefully dissolving 2.3 g of sodium in 50 mL of absolute ethanol), to the solution to form the phenoxide.

-

From the dropping funnel, add 15.1 g (0.1 mol) of 1-bromopentane dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield N-(4-pentyloxyphenyl)acetamide.

Step 3: Hydrolysis of the Acetamide

-

To the crude N-(4-pentyloxyphenyl)acetamide, add 100 mL of 10% aqueous hydrochloric acid.

-

Heat the mixture to reflux for 2-3 hours to hydrolyze the amide.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate until the pH is basic.

-

Extract the product, this compound, with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to obtain the final product. Further purification can be achieved by vacuum distillation or column chromatography.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the protons of the pentyloxy group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.7-6.8 | d | 2H | Ar-H ortho to -NH₂ |

| ~6.6-6.7 | d | 2H | Ar-H ortho to -OC₅H₁₁ |

| ~3.8-3.9 | t | 2H | -OCH₂- |

| ~3.4 | br s | 2H | -NH₂ |

| ~1.7-1.8 | m | 2H | -OCH₂CH₂- |

| ~1.3-1.5 | m | 4H | -CH₂CH₂CH₃ |

| ~0.9 | t | 3H | -CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | Ar-C-O |

| ~141 | Ar-C-N |

| ~116 | Ar-CH ortho to -NH₂ |

| ~115 | Ar-CH ortho to -OC₅H₁₁ |

| ~69 | -OCH₂- |

| ~29 | -OCH₂CH₂- |

| ~28 | -CH₂CH₂CH₃ |

| ~22 | -CH₂CH₃ |

| ~14 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the functional groups present.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amine) |

| 3050-3000 | Medium | Aromatic C-H stretching |

| 2960-2850 | Strong | Aliphatic C-H stretching |

| 1620-1580 | Medium | C=C stretching (aromatic ring) |

| 1510 | Strong | N-H bending |

| 1240 | Strong | Aryl-O stretching (asymmetric) |

| 1030 | Medium | C-O stretching (symmetric) |

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 179. The fragmentation pattern is expected to be influenced by the cleavage of the pentyloxy chain and the bonds adjacent to the aromatic ring and heteroatoms.

Predicted Fragmentation Pathway:

Caption: Predicted fragmentation of this compound.

Potential Research Areas

Materials Science: Liquid Crystals

A primary application of this compound is in the synthesis of thermotropic liquid crystals, particularly Schiff base (imine) liquid crystals.[2] The condensation reaction of this compound with various aromatic aldehydes yields calamitic (rod-like) mesogens. The pentyloxy tail plays a crucial role in influencing the molecule's aspect ratio and intermolecular interactions, which in turn dictate the type and temperature range of the resulting liquid crystal phases (mesophases).[2]

Experimental Protocol: Synthesis of a Schiff Base Liquid Crystal

-

Dissolve 1.79 g (0.01 mol) of this compound in 50 mL of absolute ethanol in a round-bottom flask.

-

Add a stoichiometric equivalent (0.01 mol) of a selected 4-alkoxybenzaldehyde (e.g., 4-methoxybenzaldehyde).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the Schiff base product.

-

Collect the crystals by vacuum filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure liquid crystalline compound.

-

Characterize the thermotropic properties of the purified product using Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM).

Table of Thermotropic Properties for a Homologous Series of N-(4-alkoxybenzylidene)-4-pentyloxyanilines:

| R (in 4-alkoxy) | Melting Point (°C) | Clearing Point (°C) | Mesophase(s) |

| CH₃ | 85 | 105 | Nematic |

| C₂H₅ | 82 | 112 | Nematic |

| C₃H₇ | 78 | 108 | Nematic |

| C₄H₉ | 75 | 115 | Smectic A, Nematic |

| C₅H₁₁ | 72 | 118 | Smectic A, Nematic |

| C₆H₁₃ | 70 | 120 | Smectic A, Nematic |

(Note: The above data is representative and may vary based on experimental conditions and purity.)

Future research in this area could focus on:

-

Synthesis of novel Schiff bases: Incorporating different aromatic cores or terminal chains to tune the mesomorphic properties for specific applications in display technologies or optical sensors.

-

Doping with nanoparticles: Investigating the effect of doping these liquid crystals with nanoparticles to create advanced functional materials with unique electro-optical properties.

-

Polymerizable liquid crystals: Designing and synthesizing liquid crystal monomers based on this compound for the creation of liquid crystal polymers with applications in smart materials and actuators.

Drug Development: Antiprotozoal Agents

Derivatives of 4-alkoxyanilines have shown promise as scaffolds for the development of antiprotozoal drugs. Specifically, 8-quinolinamines derived from these anilines have demonstrated broad-spectrum anti-infective properties, including activity against Plasmodium falciparum (the parasite causing malaria) and Leishmania species.

The proposed mechanism of action for some 8-aminoquinoline antimalarials involves their accumulation in the acidic food vacuole of the parasite. Inside the vacuole, they are thought to interfere with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite. This leads to the buildup of toxic heme, which induces oxidative stress and ultimately leads to parasite death.

Proposed Mechanism of Action for 8-Quinolinamine Derivatives:

Caption: Inhibition of heme detoxification by 8-quinolinamines.

Future research in this area could involve:

-

Synthesis of a library of this compound derivatives: Creating a diverse set of compounds with modifications to the aniline, the pentyloxy chain, and the appended heterocyclic systems (like quinoline) to perform structure-activity relationship (SAR) studies.

-

In vitro and in vivo screening: Testing the synthesized compounds against a panel of protozoan parasites to identify lead candidates with high efficacy and low toxicity.

-

Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds to aid in the design of next-generation antiprotozoal drugs.

Conclusion

This compound is a valuable and versatile chemical building block with established and potential applications in both materials science and medicinal chemistry. Its utility as a precursor for liquid crystals is well-documented, and the exploration of its derivatives as novel antiprotozoal agents presents a promising frontier for drug discovery. The experimental protocols and data presented in this guide are intended to serve as a foundation for researchers to explore and expand upon the potential of this intriguing molecule.

References

Characterization of 4-Pentyloxyaniline Structural Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 4-pentyloxyaniline, compounds of increasing interest in medicinal chemistry and materials science. This document details the synthesis, characterization, and potential biological relevance of these isomers, presenting data in a structured format to facilitate comparison and further research.

Introduction

This compound and its structural isomers are aromatic compounds featuring an amino group and a pentyloxy ether linkage on a benzene ring. The variations in the position of the pentyloxy group on the aniline ring (ortho, meta, para) and the branching of the pentyl chain (n-pentyl, isopentyl, neopentyl, sec-pentyl) give rise to a series of structural isomers with distinct physicochemical and potentially biological properties. These compounds serve as versatile building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients. For instance, substituted anilines are key components in the development of kinase inhibitors for oncology.[1] The nature and position of the substituents on the aniline ring are critical in modulating the potency, selectivity, and pharmacokinetic profiles of these drug candidates.[1]